molecular formula C8H14F2O3 B3040107 Ethyl 2,2-difluoro-3-hydroxyhexanoate CAS No. 156544-72-8

Ethyl 2,2-difluoro-3-hydroxyhexanoate

Cat. No. B3040107
CAS RN: 156544-72-8
M. Wt: 196.19 g/mol
InChI Key: NUOZKBCLQMTSRN-UHFFFAOYSA-N
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Description

Ethyl 2,2-difluoro-3-hydroxyhexanoate is a chemical compound with the molecular formula C8H14F2O3 . It has a molecular weight of 196.19 . This compound is related to Ethyl 3-hydroxyhexanoate, which is a key volatile flavor compound found in various fruits such as orange juice, pineapple, wood apple, caja fruit, and tamarillo fruit .


Molecular Structure Analysis

The molecular structure of this compound consists of 8 carbon atoms, 14 hydrogen atoms, 2 fluorine atoms, and 3 oxygen atoms . The exact structure can be viewed using specific software .

Scientific Research Applications

Fragrance Compound Synthesis

Ethyl 2,2-difluoro-3-hydroxyhexanoate plays a role in the synthesis of fragrance compounds. For instance, it has been used in the synthesis of ethyl 6-acetoxyhexanoate (Berryflor), which possesses a raspberry-like odor with jasmine and anise aspects. This synthesis, involving the transformation of e-caprolactone into ethyl 6-hydroxyhexanoate followed by acetylation, is significant in the field of fragrance chemistry (McCullagh & Hirakis, 2017).

Catalyst in Stereoselective Reactions

This compound has been utilized in stereoselective chemical reactions. For example, iron(III) 2-ethylhexanoate, a compound structurally related to this compound, has been used as a novel Lewis acid catalyst in stereoselective Diels–Alder reactions, demonstrating the potential of this compound derivatives in organic synthesis (Gorman & Tomlinson, 1998).

Biochemical Synthesis

In biochemical applications, different approaches have been used for the synthesis of derivatives of this compound. These include the reduction of ethyl 5-oxo-hexanoate by Pichia methanolica and enzymatic resolution processes, highlighting its significance in enzymatic and microbial technology (Nanduri et al., 2001).

Heterocyclic Compound Synthesis

The compound also serves as a precursor for the synthesis of novel heterocyclic compounds. Research in this area explores the potential of this compound derivatives for creating biologically active heterocycles, which is crucial for pharmaceutical and medicinal chemistry (Solodukhin et al., 2004).

Enantioselective Synthesis

This compound is also involved in the enantioselective synthesis of carboxylates. This includes the hydrogenation of difluoro-3-oxocarboxylates, which is pivotal in creating enantiomerically enriched products, an important aspect in the development of chiral drugs and chemicals (Kuroki et al., 2000).

Bioreduction Processes

Furthermore, it has been used in bioreduction processes, such as the reduction of ethyl 3-oxohexanoate to ethyl (R)-3-hydroxyhexanoate using microorganisms. This showcases its role in biotransformations, which are increasingly significant for sustainable and environmentally friendly chemical synthesis (Ramos et al., 2011).

Safety and Hazards

Ethyl 2,2-difluoro-3-hydroxyhexanoate should be handled in a well-ventilated place. Contact with skin and eyes should be avoided, and formation of dust and aerosols should be prevented . If inhaled or contacted with skin or eyes, appropriate first aid measures should be taken .

properties

IUPAC Name

ethyl 2,2-difluoro-3-hydroxyhexanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14F2O3/c1-3-5-6(11)8(9,10)7(12)13-4-2/h6,11H,3-5H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUOZKBCLQMTSRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C(=O)OCC)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a mechanically stirred mixture of zinc (108 g, 1.66 mol), n-butanal (100 g, 1.39 mol), CeCl3.7H2O (10.14 g, 0.027 mol) and anhydrous THF (1.3 L) at about 25° C. was added ethyl 2-bromo-2,2-difluoroacetate (SM1, 33.8 g, 0.167 mol) under N2. The mixture was stirred at about 25° C. until the reaction had initiated, then SM1 (304 g, 1.50 mol) was added dropwise at 35° C. without external heating. After the addition completed, the mixture was stirred at 20˜35° C. until n-butanal was less than 2.0%. The reaction mixture was then cooled to about 5° C. and sat. aq. NH4Cl (800 mL) was added slowly at about 5° C., and then adjust pH 3.0 with 6 N HCl. The mixture was stirred for 15 min. and then filtered through a plug of celite; the filter cake was washed once with MTBE (1 L). The combined filtrate was then separated and the aqueous layer was extracted once with MTBE (1 L). The combined organic layers were washed once with sat. aq. NaHCO3 (1 L), once with sat. aq. NH4Cl (1 L) and then concentrated at <50° C. under reduced pressure to give 281 g of crude IM1 with 80% GC purity. The crude IM1 was purified by vacuum distillation to provide 160 g IM1 with 98% GC purity in 58% GC total yield.
Quantity
33.8 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
800 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
100 g
Type
reactant
Reaction Step Five
[Compound]
Name
CeCl3.7H2O
Quantity
10.14 g
Type
reactant
Reaction Step Five
Name
Quantity
108 g
Type
catalyst
Reaction Step Five
Name
Quantity
1.3 L
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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